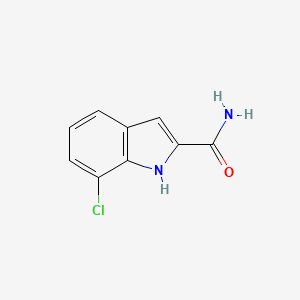

7-Chloro-1H-indole-2-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMAPPANDSAWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1h Indole 2 Carboxamide Analogues

Strategic Approaches to Indole-2-carboxamide Core Synthesis

The construction of the indole-2-carboxamide core is a critical step in the synthesis of its analogues. Several classical and modern synthetic methods are employed, each with its own advantages and limitations.

Friedel-Crafts Acylation Strategies for C3-Substituents

The Friedel-Crafts reaction is a fundamental method for the introduction of acyl and alkyl groups onto aromatic rings. In the context of indole (B1671886) synthesis, the C3 position is the most reactive site for electrophilic attack. researchgate.net Friedel-Crafts acylation can be used to introduce substituents at the C3 position of the indole nucleus. researchgate.netnih.govacs.org This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zirconium tetrachloride (ZrCl₄). researchgate.net The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity and yield of the acylation. researchgate.net For instance, the use of milder catalysts like indium triflate (In(OTf)₃) or p-toluenesulfonic acid (PTSA) has been reported for the acetylation of indoles. researchgate.net

The resulting 3-acylindoles are versatile intermediates that can be further modified. For example, subsequent oxidation of 3-acetylindoles with selenium dioxide (SeO₂) can yield 2-(1H-indol-3-yl)-2-oxoacetic acids, which are precursors for further elaboration. researchgate.net

Hemetsberger-Knittel Indole Synthesis and Variations

The Hemetsberger-Knittel indole synthesis is a valuable method for preparing indole-2-carboxylic esters, which are direct precursors to indole-2-carboxamides. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com While the yields are often good, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org

Variations of the Hemetsberger-Knittel synthesis have been developed to improve its efficiency and scope. doi.org Microwave-assisted and flow chemistry approaches have been shown to accelerate the reaction and improve yields. doi.org These modern techniques offer advantages in terms of reaction time and scalability. The Hemetsberger-Knittel reaction has been successfully applied in the synthesis of various indole and aza-indole-2-carboxamides, demonstrating its utility in generating compound libraries for structure-activity relationship (SAR) studies. researchgate.net

Fischer Indole Synthesis Derived Routes

The Fischer indole synthesis is one of the oldest and most widely used methods for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction condenses a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can catalyze this reaction. wikipedia.org This method is highly versatile and has been used to synthesize a broad range of substituted indoles, including those with chloro substituents on the phenyl ring. nih.gov

For the synthesis of indole-2-carboxamide analogues, a suitable phenylhydrazine, such as (2-chlorophenyl)hydrazine, would be reacted with a pyruvate (B1213749) derivative. For example, the reaction of phenylhydrazine hydrochloride derivatives with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) yields indole-2-carboxylates. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids, which are subsequently converted to the desired amides. nih.gov The Fischer indole synthesis can be performed as a one-pot reaction, which adds to its practical appeal. thermofisher.com

Table 1: Comparison of Core Indole Synthesis Methodologies

| Synthesis Method | Key Reactants | Key Intermediates/Products | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Indole, Acyl Halide/Anhydride, Lewis Acid | 3-Acylindoles | Good for C3-functionalization, well-established. researchgate.netnih.gov | Can have regioselectivity issues, requires stoichiometric Lewis acid. nih.gov |

| Hemetsberger-Knittel Synthesis | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester | Direct route to indole-2-carboxylates, good yields. wikipedia.orgsynarchive.com | Starting material can be unstable and difficult to synthesize. wikipedia.org |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid catalyst | Indole derivatives | Highly versatile, widely applicable, can be a one-pot reaction. wikipedia.orgthermofisher.comnih.gov | Can produce regioisomers with unsymmetrical ketones. thermofisher.com |

Alternative Cyclization and Ring-Forming Methodologies

Beyond the classical methods, other cyclization strategies have been developed for the synthesis of the indole core. These can involve intramolecular reactions of suitably functionalized precursors. For example, indole-2-carboxamides can serve as precursors for the construction of fused polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org

More recent developments include transition metal-catalyzed C-H activation and annulation reactions. For instance, a cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes has been reported for the regioselective synthesis of γ-carbolinones. acs.org Such methods offer novel and efficient pathways to complex indole-containing scaffolds.

Functionalization and Derivatization at Key Positions

Once the indole-2-carboxamide core is established, further functionalization is often necessary to explore structure-activity relationships and optimize biological activity.

Amide Bond Formation via Coupling Reagents (e.g., BOP, DIPEA, WSC.HCl/EDCI, HOBt)

The final step in the synthesis of many indole-2-carboxamide analogues is the formation of the amide bond. This is typically achieved by coupling an indole-2-carboxylic acid with a desired amine. A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization. peptide.comluxembourg-bio.comresearchgate.net

Commonly used coupling reagents include:

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) : BOP is an effective coupling reagent that minimizes racemization. nih.govpeptide.com It is often used in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govpeptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or WSC.HCl) : EDCI is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. peptide.compeptide.com It is frequently used in combination with an additive.

1-Hydroxybenzotriazole (HOBt) : HOBt is often used as an additive with carbodiimides like EDCI. peptide.comluxembourg-bio.com It reacts with the activated carboxylic acid to form an active ester, which then reacts with the amine to form the amide bond, suppressing side reactions and racemization. luxembourg-bio.com

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered or electron-deficient amines and carboxylic acids. nih.gov For example, a combination of EDCI, HOBt, and DIPEA has been successfully used for the coupling of indole-2-carboxylic acids with various amines to generate a library of analogues. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent/System | Full Name | Role/Advantage |

| BOP/DIPEA | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate / N,N-Diisopropylethylamine | Efficient coupling with minimal racemization. nih.govpeptide.com |

| EDCI/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride / 1-Hydroxybenzotriazole | Water-soluble byproducts, suppresses racemization and side reactions. peptide.comluxembourg-bio.com |

| WSC.HCl | Water-Soluble Carbodiimide hydrochloride (same as EDCI) | Facilitates easy purification. peptide.com |

Alkylation and Acylation of Indole-2-carboxylates

The functionalization of the indole nucleus through alkylation and acylation is a cornerstone of synthetic strategies targeting diverse indole-2-carboxamide analogues.

Alkylation:

N-alkylation of the indole ring is a common and crucial modification. Classical conditions for this transformation often involve the use of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. rsc.orgyoutube.com This method generally provides high yields and excellent selectivity for N-alkylation over C-alkylation. rsc.org Alternative protocols, such as using potassium carbonate in acetonitrile, have also been reported to yield exclusively N-alkylated products. tandfonline.comtandfonline.com The choice of base and solvent system can be critical in controlling the regioselectivity of the alkylation, with factors like the metal counter-ion and the nature of the alkylating agent also playing a role. tandfonline.com For instance, in THF, the potassium salt of an indole can lead to exclusive N-alkylation, while lithium and sodium salts may produce a mixture of N- and C-alkylation products. tandfonline.com

A one-pot, three-component reaction combining a Fischer indolization with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org This efficient protocol often concludes in under 30 minutes and demonstrates broad substrate tolerance. rsc.org

Acylation:

Acylation of indole-2-carboxylates can occur at various positions. Friedel-Crafts conditions have been employed for the acylation of these substrates, resulting in mixtures of 3-, 5-, and 7-acyl derivatives. clockss.org The regioselectivity is influenced by the choice of Lewis acid catalyst, solvent, and the reactivity of the acylating agent. clockss.org For example, with highly reactive chloroacetyl chloride, acylation occurs on the benzene (B151609) ring, affording both the 5- and 7-isomers. clockss.org

Direct N-acylation of indoles with carboxylic acids can be achieved using boric acid as a catalyst in a solvent like mesitylene. clockss.org More recently, a chemoselective N-acylation method using stable thioesters as the acyl source has been developed, offering good functional group tolerance. nih.gov Traditional methods often rely on the use of acyl chlorides or other activated acyl derivatives in the presence of a base. researchgate.net

Interactive Table: Alkylation and Acylation Reactions of Indole-2-carboxylates

| Reaction Type | Reagents and Conditions | Key Findings |

| N-Alkylation | Sodium hydride, alkyl halide, in DMF or THF. rsc.orgyoutube.com | High yield and selectivity for N-alkylation. rsc.org |

| N-Alkylation | Potassium carbonate, alkyl halide, in acetonitrile. tandfonline.comtandfonline.com | Exclusively N-alkylated products. tandfonline.comtandfonline.com |

| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃, FeCl₃), acyl chloride. clockss.orgmasterorganicchemistry.com | Mixture of 3-, 5-, and 7-acyl derivatives. clockss.org |

| N-Acylation | Boric acid, carboxylic acid, in mesitylene. clockss.org | Direct acylation with carboxylic acids. clockss.org |

| N-Acylation | Thioesters, Cs₂CO₃, in xylene. nih.gov | Chemoselective N-acylation with good functional group tolerance. nih.gov |

Halogenation Strategies (e.g., N-chlorosuccinimide)

Halogenation of the indole core provides valuable intermediates for further functionalization, particularly through cross-coupling reactions. The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), is a common method for introducing halogens onto the indole ring. researchgate.net

A green and efficient method for the halogenation of indoles utilizes an oxone-halide system, which generates reactive halogenating species in situ. organic-chemistry.org This approach avoids the need for stoichiometric halogenating agents and reduces toxic byproducts. organic-chemistry.org The regioselectivity of this reaction is influenced by the electronic properties of the substituent on the indole nitrogen. organic-chemistry.org An electron-withdrawing group on the nitrogen directs halogenation to the C2 position, while C3 halogenation can be achieved selectively regardless of the electronic nature of the nitrogen protecting group. organic-chemistry.org

For pyrazoles, reaction with N-halosuccinimides in either carbon tetrachloride or water has been shown to produce 4-halopyrazoles in excellent yields under mild, catalyst-free conditions. researchgate.net

Hydrolysis and Esterification for Carboxylic Acid Intermediates

The conversion between esters and carboxylic acids is a fundamental transformation in the synthesis of indole-2-carboxamide analogues.

Hydrolysis:

Alkaline hydrolysis is a standard method for converting indole-2-carboxylates to their corresponding carboxylic acids. nih.govorgsyn.org This is typically achieved by treating the ester with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide. nih.govmdpi.com The resulting indole-2-carboxylic acids are valuable intermediates that can be further modified, for example, by coupling with amines to form carboxamides. nih.gov It is important to note that peptide (amide) bonds are also susceptible to hydrolysis, though they are generally kinetically stable at neutral pH. libretexts.org

Esterification:

The reverse reaction, esterification, is used to convert indole-2-carboxylic acids into their ester derivatives. This can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org

These transformations are crucial for manipulating the reactivity of the C2 substituent and for introducing the final carboxamide functionality. For instance, a synthetic route to target indole-2-carboxamides may involve the initial synthesis of an indole-2-carboxylate, followed by hydrolysis to the carboxylic acid, and subsequent coupling with an appropriate amine. nih.gov

Reductive Transformations (e.g., Triethylsilane Reduction)

Reductive transformations are employed to modify the indole core, for example, by reducing the pyrrole (B145914) ring to form indolines. Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is a well-established reagent system for the stereoselective reduction of indoles to indolines. acs.orggoogle.com This method has been used in the synthesis of various indoline (B122111) derivatives.

Triethylsilane is a versatile and mild reducing agent used in a variety of organic transformations. msu.eduwikipedia.org It can also be used for the reductive alkylation of indoles with ketones, providing a convenient route to 3-alkylindoles. scispace.com This reaction is typically carried out using triethylsilane and trichloroacetic acid. scispace.com

The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes, such as the selective reduction of one part of the molecule while leaving other functional groups intact.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible indole-2-carboxamide analogues.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. rsc.orgresearchgate.net This reaction has been successfully applied to halo-substituted indoles, allowing for the introduction of various aryl and vinyl groups. rsc.orgnih.gov Even chloro derivatives can be effective coupling partners. rsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups. researchgate.netnih.gov A method involving hydroboration of a vinyl indole followed by a Suzuki-Miyaura coupling has been developed to functionalize the C-3β position of indoles. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.comlibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of various generations of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the coupling of a wide array of aryl halides with virtually any amine, including ammonia (B1221849) equivalents. wikipedia.orgyoutube.comorganic-chemistry.org

Interactive Table: Cross-Coupling Reactions of Haloindoles

| Reaction | Description | Catalyst System | Key Features |

| Suzuki-Miyaura | Forms C-C bonds by coupling a halo-indole with an organoboron compound. rsc.orgresearchgate.net | Palladium catalyst (e.g., Pd(OAc)₂, PPh₃). researchgate.net | Mild conditions, good functional group tolerance, applicable to chloroindoles. rsc.orgresearchgate.netnih.gov |

| Buchwald-Hartwig Amination | Forms C-N bonds by coupling a halo-indole with an amine. wikipedia.orgnumberanalytics.comlibretexts.org | Palladium catalyst with specialized phosphine ligands (e.g., XPhos, SPhos). youtube.com | Broad substrate scope for both aryl halides and amines, high efficiency. wikipedia.orgyoutube.com |

Advanced Synthetic Techniques and Process Capability

The demand for efficient and scalable synthetic routes has driven the development of advanced techniques such as continuous flow synthesis.

Continuous flow synthesis using microreactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.net These systems have been successfully applied to the synthesis of substituted indoles. researchgate.net

Different approaches have been developed for the continuous flow synthesis of indoles, including methods that mimic classical batch syntheses and others based on modifications of the Fischer indole synthesis. researchgate.net The use of heterocatalytic flow reactors has demonstrated the highest throughputs. researchgate.net The small dimensions of microreactors and the ability for rapid and precise dispensing of reagents are key to the miniaturization and acceleration of synthetic chemistry. nih.gov While still an emerging area, continuous flow synthesis holds significant promise for the efficient and scalable production of indole-2-carboxamide analogues and other pharmaceutically relevant compounds. researchgate.net

Specialized Reaction Conditions (e.g., High Pressure, Ultra-low Temperature)

The application of specialized reaction conditions, such as high pressure or ultra-low temperatures, in the synthesis and transformation of 7-chloro-1H-indole-2-carboxamide analogues is not extensively documented in publicly available scientific literature. These techniques are typically employed to influence reaction kinetics, selectivity, or to enable transformations that are not feasible under standard atmospheric pressure and temperature ranges.

While specific examples pertaining directly to this compound are not available, research on the broader indole scaffold provides insights into the potential utility of high-pressure conditions. High-pressure chemistry can facilitate reactions by altering activation volumes, thereby influencing reaction rates and equilibria. For instance, high pressure has been shown to activate the dienophilicity of indole derivatives in [4+2] cycloaddition reactions. figshare.com This activation allows indole derivatives to participate as dienophiles under milder conditions than would otherwise be required. figshare.com

This principle of using high pressure to overcome the inherent reactivity patterns of the indole ring could theoretically be extended to analogues of this compound. For example, it might be used to promote cycloadditions or other transformations that are otherwise difficult to achieve due to the electronic effects of the chloro and carboxamide substituents. However, without specific experimental data, this remains a speculative application.

The table below summarizes the findings on high-pressure activation of indoles in cycloaddition reactions, which may serve as a conceptual basis for future research into this compound analogues.

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| [4+2] Cycloaddition | Indole derivatives (as dienophiles) | High Pressure or High Pressure with Lewis Acid Catalysis | Formation of cycloadducts under mild conditions with high stereoselectivity. | figshare.com |

In contrast to the potential applications of high pressure, there is a notable absence of literature concerning the use of ultra-low temperatures (cryo-chemistry) for the synthesis or specific chemical transformations of this compound or its close analogues. Such conditions are often used to trap reactive intermediates or to control highly exothermic reactions, but their application in this specific context has not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations of 7 Chloro 1h Indole 2 Carboxamide Derivatives

Impact of Indole (B1671886) Ring Substitution on Biological Activity

The indole ring is a critical component for the binding affinity of these compounds to their biological targets. nih.gov Modifications to this ring system, including the position of the chloro substituent and the addition of other groups, significantly alter the molecule's activity.

Role of Chloro-Substitution Position and Electron-Withdrawing Effects (e.g., C-7, C-5)

The position of the chloro substituent on the indole ring has a marked effect on the biological activity of indole-2-carboxamide derivatives. An electron-withdrawing group at the C-5 position, in particular, has been shown to be a key structural requirement for allosteric modulation of the cannabinoid type 1 (CB1) receptor. nih.govacs.org

For instance, in a series of 1H-indole-2-carboxamides evaluated for CB1 allosteric modulating activity, the presence of a chloro or fluoro group at the C-5 position was a significant feature for activity. nih.gov While both 5-fluoro and 5-chloro substituents were tolerated, the 5-chloro derivatives, in some cases, showed greater potency. nih.gov Specifically, compound 45 (5-chloro) was more potent than its 5-fluoro counterpart, 44 . nih.gov However, this was not a universal trend, as other 5-fluoro analogs were more active than their 5-chloro counterparts. nih.gov

In another study focused on antiproliferative activity, the position of the halogen atom on the indole ring was also investigated. nih.gov It was found that a 5,7-dichloro derivative (5i ) was less potent than the corresponding 5-chloro derivative (5d ). nih.gov Conversely, a different 5-chloro derivative (5f ) was more potent than its 7-chloro analog (5a ). nih.gov These findings highlight the nuanced and context-dependent role of the chloro-substitution position.

Table 1: Impact of Chloro-Substitution on Biological Activity

| Compound | Substitution Pattern | Biological Activity Context | Observation | Reference |

|---|---|---|---|---|

| 45 | 5-chloro | CB1 Allosteric Modulation | More potent than 5-fluoro analog 44 | nih.gov |

| 5i | 5,7-dichloro | Antiproliferative | Less potent than 5-chloro analog 5d | nih.gov |

| 5f | 5-chloro | Antiproliferative | More potent than 7-chloro analog 5a | nih.gov |

| Vc | 5-chloro | Antiproliferative | More potent than 5-bromo analog Vd | mdpi.com |

Significance of C-3 Substituents on Allosteric Modulation and Other Activities

Substituents at the C-3 position of the indole ring play a crucial role in determining the allosteric modulation and other biological activities of indole-2-carboxamides. nih.govnih.gov The length and nature of the C-3 substituent can profoundly influence the compound's interaction with its target.

In the context of CB1 receptor allosteric modulators, it has been demonstrated that a linear alkyl group at the C-3 position is instrumental. nih.gov The length of this alkyl chain has a significant impact on the allosteric modulation of the orthosteric binding site. nih.govresearchgate.net For example, replacing a C-3 ethyl group with an n-pentyl group led to an enhancement of the allosteric effect. nih.gov However, further increasing the alkyl chain length to n-heptyl or n-nonyl did not result in improved allosteric effects. nih.gov In some series, a smaller side chain, such as a hydrogen or methyl group, was preferred over an ethyl group for CB1 inhibitory effect. nih.gov

The introduction of C-3 substituents is often achieved through a Friedel-Crafts acylation of the corresponding indole-2-carboxylate, followed by reduction. nih.govnih.gov This synthetic route allows for the systematic variation of the C-3 side chain to explore SAR.

Beyond allosteric modulation, C-3 substituents also impact other activities like antiproliferative effects. In a study of indole derivatives as dual EGFR/CDK2 inhibitors, modifications at the C-3 position were explored, although the primary focus was on other parts of the molecule. nih.gov

Table 2: Effect of C-3 Alkyl Chain Length on CB1 Allosteric Modulation

| C-3 Substituent | Relative Allosteric Effect | Reference |

|---|---|---|

| Ethyl | Baseline | nih.gov |

| n-Propyl | Markedly Enhanced | nih.gov |

| n-Pentyl | Enhanced | nih.gov |

| n-Hexyl | Not specified as an improvement over n-pentyl | nih.gov |

| n-Heptyl | Not Improved | nih.gov |

| n-Nonyl | Not Improved | nih.gov |

Effects of Other Substituents on the Indole Core

Besides the chloro and C-3 substituents, other modifications to the indole core also have a significant impact on biological activity. For instance, in the context of anti-Mycobacterium tuberculosis activity, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for activity. nih.gov Specifically, a 4,6-dichloro substitution on the indole core resulted in a nearly three-fold increase in activity compared to the parent compound. nih.gov A 4,6-difluoro analog also showed enhanced activity, though it was less potent than the dichloro derivative. nih.gov

Methylation of the indole nitrogen has also been investigated. In a series of anti-Trypanosoma cruzi compounds, N-methylation of the indole, in conjunction with N-methylation of the amide, restored potency that was lost with single methylations. acs.org This was attributed to a potential restoration of the compound's bioactive conformation. acs.org

Amide Moiety and Linker Structural Determinants

The amide moiety at the C-2 position and the linker connecting it to other parts of the molecule are critical for the biological activity of indole-2-carboxamides.

Conformation and Hydrogen Bonding Potential of the Carboxamide Function (e.g., cis/trans states)

The amide bond is a key functional group in many biological systems due to its ability to act as both a hydrogen bond donor and acceptor, its stability, and its conformational diversity. arkat-usa.org The amide functionality at the C-2 position of the indole ring is considered critical for the allosteric effects of these compounds on the CB1 receptor. nih.gov The hydrogen bonding potential of the amide NH is significant. For example, in docking studies with BRAFV600E, the amide NH moiety was observed to form weak hydrogen bond interactions with key amino acid residues. mdpi.com

The conformation of the carboxamide group, including the potential for cis/trans isomerism, can influence its interaction with the target protein. While not explicitly detailed for 7-Chloro-1H-indole-2-carboxamide in the provided context, the planarity and rotational properties of amide bonds are well-established and would be expected to play a role in the binding of these derivatives.

Influence of Linker Length and Nature Between Amide and Pendant Groups

The linker connecting the amide nitrogen to a pendant group, often a phenyl ring, is a crucial determinant of activity. For CB1 allosteric modulators, the length of this linker is critical. Shortening the ethylene (B1197577) linker between the amide bond and a phenyl ring has been shown to abolish the allosteric modulation of the orthosteric binding site. nih.govacs.org Similarly, replacing the ethylene linker with other groups resulted in a total loss of activity. nih.gov

In the context of antiproliferative activity, the nature of the linker and the pendant group it connects to are also important. For example, replacing a phenethylamino carbonyl moiety with a 4-phenylpiperazin-1-yl carbonyl or a benzyl (B1604629) carbonyl group led to a decrease in antiproliferative action, suggesting the importance of the N-phenethyl carboxamide architecture. nih.gov In another study, replacing the amide linkage with an ester functionality or modulating the ethylene linker length drastically reduced allosteric cooperativity. researchgate.net

Effect of Amide N-Substitutions on Activity and Solubility

Investigations into the N-substitution of the amide group in this compound derivatives have been undertaken to modulate physicochemical properties like solubility while retaining biological activity. The secondary amide (NH) is often a key feature for potency, but strategic substitution can lead to improved drug-like characteristics.

Initial modifications focused on simple alkylation. N-methylating the amide nitrogen alone (to form a tertiary amide) resulted in a compound that was equipotent to the unsubstituted parent compound. nih.govacs.org Interestingly, when both the amide and the indole nitrogens were methylated, a restoration of potency was observed, along with a significant improvement in the solubility profile from less than 10 µg/mL to 17 µg/mL. nih.govacs.org This dual methylation may restore a favorable spatial orientation for biological activity while the N-methylation on the amide disrupts crystal packing, leading to better solubility. nih.govacs.org

More complex substitutions on the amide nitrogen have also been explored. The introduction of an N,N-dimethylethylamine group or an N-methylene nitrile group, while improving solubility, unfortunately, yielded compounds that were metabolically unstable, though they remained equipotent. nih.govacs.org These findings highlight a delicate balance between improving solubility through N-substitution and maintaining metabolic stability.

Table 1: Effect of Amide N-Substitutions on Potency and Solubility Data based on derivatives of an indole-2-carboxamide scaffold.

| Compound Modification | Relative Potency (pEC50) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| Parent Compound (Unsubstituted Amide) | ~5.7 | <10 | nih.govacs.org |

| N-Methyl Amide | ~5.0 | Not Reported | nih.govacs.org |

| N-Methyl Amide and N-Methyl Indole | 5.8 | 17 | nih.govacs.org |

| N,N-Dimethylethylamine Amide | Equipotent | Improved | nih.govacs.org |

Structural Variations of Peripheral Groups and Their Pharmacological Consequences

The phenyl ring (designated as Ring B) attached to the carboxamide linker is a critical component for the activity of many indole-2-carboxamide derivatives. SAR studies on related scaffolds have demonstrated that substituents on this ring significantly influence potency. In studies on 5-chloro-1H-indole-2-carboxamides as CB1 receptor allosteric modulators, an electron-donating group at the 4-position of the phenyl ring was found to be an important feature for activity. nih.gov

Table 2: Influence of Phenyl Ring B Substituents on Activity of Indole-2-Carboxamides Data based on SAR of related 5-chloro-1H-indole-2-carboxamide derivatives.

| Substituent | Position on Phenyl Ring | Effect on Activity (CB1 Modulation) | Reference |

|---|---|---|---|

| Dimethylamino | 4 | Favorable | nih.gov |

| Dimethylamino | 3 | Abolished Activity | nih.gov |

| Diethylamino | 4 | Enhanced Potency | nih.gov |

| Chloro | 3 | Favorable | nih.gov |

| Chloro | 4 | Reduced Potency | nih.gov |

To explore a wider chemical space and optimize properties, the phenyl ring B has been replaced with various heterocyclic and aliphatic groups. In the context of anti-Trypanosoma cruzi agents, replacing the phenyl ring with a pyridine (B92270) ring was found to confer improved metabolic stability while also providing a slight increase in potency. acs.org This highlights the potential of bioisosteric replacement of the phenyl group with heteroaromatic rings.

Further exploration led to the synthesis of pyridyl-morpholine compounds. nih.govacs.org The incorporation of the morpholine (B109124) moiety, a polar heterocyclic group, is a common strategy aimed at improving properties such as solubility. nih.govacs.org In other studies on related antiproliferative agents, substitutions on the phenyl ring with groups like 2-methyl pyrrolidine (B122466) and morpholine were found to be essential for potent inhibitory effects against certain enzymes. nih.gov

Attempts have also been made to modify the linker connecting the indole core to the peripheral group. Replacing the carboxamide linker with a nonclassical isostere like a sulfonamide resulted in a complete loss of potency against T. cruzi. nih.govacs.org However, reversing the amide linker restored potency to a level similar to the parent compound, indicating that the relative orientation of the carbonyl and NH groups is critical, though this modification led to higher metabolic instability. nih.govacs.org

Table 3: Pharmacological Consequences of Peripheral Group Variations

| Structural Variation | Modification Detail | Observed Consequence | Reference |

|---|---|---|---|

| Phenyl Ring Replacement | Replaced with Pyridine | Improved metabolic stability, slight boost in potency | acs.org |

| Peripheral Group Modification | Incorporation of Morpholine | Investigated to improve properties like solubility | nih.govacs.org |

| Peripheral Group Modification | Incorporation of Pyrrolidine | Essential for potent enzyme inhibition in some series | nih.gov |

| Linker Isosteric Replacement | Carboxamide replaced with Sulfonamide | Complete loss of potency | nih.govacs.org |

| Linker Modification | Reversed Amide | Restored potency, but higher metabolic instability | nih.govacs.org |

Molecular Mechanisms of Action and Biological Target Engagement

The biological activities of indole-2-carboxamides are highly dependent on their substitution patterns, which dictate their interaction with specific protein targets.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Indole-2-carboxamides are recognized as a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) abundant in the central nervous system. nih.govnih.gov These modulators bind to a site topographically distinct from the orthosteric site where endogenous cannabinoids bind, thereby fine-tuning the receptor's function.

Allosteric Site Binding Affinity and Cooperativity (α factor)

The structure-activity relationship (SAR) of indole-2-carboxamides reveals that modifications to the indole (B1671886) core significantly influence both binding affinity (expressed as KB, the equilibrium dissociation constant) for the allosteric site and the degree of cooperativity (α factor) with orthosteric ligands. acs.orgnih.gov The α factor quantifies the extent to which the allosteric modulator alters the binding of an orthosteric ligand.

Studies on 5-chloro-indole-2-carboxamide derivatives, such as the prototypical allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), have been instrumental in understanding these relationships. nih.gov The presence of an electron-withdrawing group, such as the chloro substituent at the C5-position, has been identified as a key structural requirement for allosteric modulation of CB1. nih.gov While the indole ring itself is preferred for maintaining high binding affinity, the substituents at the C3 position have a profound impact on the cooperativity factor. nih.govnih.gov For instance, lengthening the C3 alkyl chain on the 5-chloro-indole-2-carboxamide scaffold can lead to highly enhanced cooperativity. nih.gov

One potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), demonstrated a KB of 167.3 nM and a significant binding cooperativity factor (α) of 16.55. nih.gov This indicates a strong positive cooperativity, meaning it enhances the binding of an orthosteric agonist.

Table 1: Allosteric Parameters of a Representative Indole-2-carboxamide Derivative at the CB1 Receptor

| Compound | KB (nM) | Cooperativity (α factor) |

|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | 167.3 | 16.55 |

Data refers to a representative 5-chloro isomer derivative. nih.gov

Orthosteric Site Modulation and Gαi Protein Coupling

Allosteric modulators of the CB1 receptor can paradoxically enhance agonist binding while simultaneously acting as antagonists for G-protein signaling. nih.gov The CB1 receptor canonically couples to inhibitory Gα (Gαi/o) proteins, which suppress the formation of cyclic adenosine (B11128) monophosphate (cAMP) upon receptor activation. biomolther.org

Indole-2-carboxamide modulators like ORG27569 and its analogues have been shown to increase the binding of CB1 agonists but antagonize agonist-induced G-protein coupling. nih.govnih.gov For example, the potent modulator 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) exhibits potent antagonism of agonist-induced GTPγS binding, a measure of G-protein activation. nih.gov This functional antagonism, despite positive cooperativity in binding, highlights the complex nature of allosteric modulation, where the modulator can stabilize a receptor conformation that is favorable for agonist binding but unfavorable for G-protein-mediated signaling.

Kinase Inhibition Profiles

The indole-2-carboxamide scaffold has also been successfully exploited to develop potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as potential dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgresearchgate.net Several of these compounds demonstrated significant antiproliferative activity, which was attributed to their inhibition of these kinases. rsc.org The most potent derivatives inhibited EGFR with IC50 values in the nanomolar range, comparable to the reference inhibitor erlotinib. rsc.orgresearchgate.netelsevierpure.com For example, certain compounds from this series inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, compared to 80 nM for erlotinib. rsc.orgresearchgate.net Further studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also yielded derivatives with potent inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated forms. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The same series of 5-substituted-3-ethylindole-2-carboxamides that were effective against EGFR also showed potent inhibitory activity against CDK2, a key regulator of the cell cycle. rsc.orgresearchgate.net The most promising compounds were identified as potential dual EGFR and CDK2 inhibitors. rsc.orgelsevierpure.com In another study, indole-2-carboxamide derivatives were evaluated as CDK2 inhibitors, with the most effective compounds showing IC50 values superior to the reference drug dinaciclib. nih.gov Specifically, compounds 5e and 5h from this series exhibited IC50 values of 13 nM and 11 nM, respectively, against CDK2. nih.gov

Table 2: Kinase Inhibitory Activity of Representative Indole-2-carboxamide Derivatives

| Target Kinase | Representative Compound | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| EGFR | Compound 5j | 37 (GI50) | Erlotinib | 33 (GI50) |

| CDK2 | Compound 5h | 11 | Dinaciclib | 20 |

Data refers to representative derivatives from the indole-2-carboxamide class. rsc.orgnih.gov

BRAFV600E Kinase Inhibition

No research findings were identified in the provided search results regarding the direct inhibition of BRAFV600E kinase by 7-Chloro-1H-indole-2-carboxamide or its closely related derivatives. While indoles are a general class of compounds from which some kinase inhibitors are derived, specific data for this scaffold against BRAFV600E is not available. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. rsc.org The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. rsc.org Several indole-containing compounds have been identified as effective VEGFR-2 inhibitors. nih.gov

Research has shown that indole-2-carboxamide derivatives can exhibit significant VEGFR-2 inhibitory properties. nih.gov For instance, a series of 5-chloro-indole-2-carboxamides were synthesized and evaluated for their antiproliferative and VEGFR-2 inhibitory activities. nih.gov While the parent this compound's specific IC50 value against VEGFR-2 is not extensively reported in the reviewed literature, derivatives with a chloro substitution on the indole ring have demonstrated potent inhibition. One such derivative, with a hydroxymethyl group at the 3-position and a chloro substitution, exhibited an IC50 of 1.10 ± 0.08 nM against VEGFR-2. nih.gov Another study on 1H-indole derivatives showed a compound with a 5-chloro substitution (compound Va ) having a promising VEGFR-2 inhibitory effect with an IC50 value of 2.15 ± 0.20 nM. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Indole-2-carboxamide Derivatives

| Compound | Substitution Pattern | VEGFR-2 IC50 (nM) | Reference |

| Derivative of 49e | 5-Chloro, 3-hydroxymethyl | 1.10 ± 0.08 | nih.gov |

| Va | 5-Chloro | 2.15 ± 0.20 | nih.gov |

| Ve | 5-Chloro, 3-hydroxymethyl | 1.10 | nih.gov |

| Vg | 5-Chloro, 3-(2-methoxyvinyl) | 1.60 | nih.gov |

This table presents a selection of indole-2-carboxamide derivatives with reported VEGFR-2 inhibitory activities. The specific activity of the parent this compound is not detailed in the provided search results.

Anti-Infective Target Interactions

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition in Mycobacterium tuberculosis

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the inner membrane. nih.govnih.gov Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. nih.gov

Structure-activity relationship studies have revealed that substitutions on the indole ring, including chloro substitutions, can significantly improve metabolic stability and in vitro activity against M. tuberculosis. nih.gov While the specific efficacy of this compound is not singled out, related analogs with chloro substitutions have shown potent anti-tubercular effects. For example, a 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide was among the lead candidates in one study. nih.gov These compounds have demonstrated efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov The lipophilicity of these compounds appears to correlate positively with their anti-tubercular potency, which is consistent with their interaction with the transmembrane MmpL3 protein. nih.gov

Anti-Trypanosomal Activity and Potential CYP51 Inhibition

Derivatives of 1H-indole-2-carboxamide have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Phenotypic screening identified substituted indoles as active against T. cruzi. While electron-donating groups at the 5' position of the indole were favored for potency, analogs with electron-withdrawing groups like halogens were found to be inactive. However, the core indole-2-carboxamide scaffold itself is the basis for this class of anti-trypanosomal agents.

One of the proposed mechanisms of action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the parasite's cell membrane. Although the optimization of this series of compounds was eventually halted due to unfavorable pharmacokinetic properties, the initial findings highlight the potential of the indole-2-carboxamide scaffold in targeting CYP51 in T. cruzi.

Antifungal Mechanisms

The antifungal activity of carboxamide derivatives is well-documented, with many commercial fungicides belonging to this class. mdpi.com These compounds often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. nih.gov Similarly, indole derivatives have been recognized for their potential as antifungal agents. researchgate.net

However, the specific antifungal mechanism of this compound is not extensively detailed in the available literature. While some novel 5-substituted indole-2-carboxamide derivatives were synthesized and tested for antifungal activity, they surprisingly showed no significant activity against the tested fungal pathogens. researchgate.net In contrast, other studies on different carboxamide derivatives have shown significant antifungal activity, for example, against Sclerotinia sclerotiorum and Botrytis cinerea, by inhibiting SDH. nih.gov It is plausible that this compound or its derivatives could exert antifungal effects through mechanisms common to other carboxamides, such as SDH inhibition, but specific studies to confirm this are lacking. The antifungal activity of such compounds can also be influenced by the nature of the substituents on the indole ring and the amide nitrogen.

Other Enzyme and Receptor Modulations

Factor Xa (FXa) and Factor VIIa (FVIIa) Inhibition

The indole-2-carboxamide skeleton is recognized as a viable scaffold for the development of inhibitors against coagulation Factor Xa (FXa), a critical enzyme in the blood clotting cascade. acs.orgresearchgate.netacs.org Extensive research into 3-amidinobenzyl-1H-indole-2-carboxamides has elucidated key structure-activity relationships (SAR). acs.org These studies indicate that the indole core plays a significant role in inhibitor binding and is typically solvent-exposed, stacking against the Gln192 residue in the FXa active site. acs.org

Within this class of inhibitors, substitutions on the indole ring are critical for potency. Research has shown that modifications at positions 5 and 6 of the indole scaffold tend to decrease inhibitory activity. acs.org While the specific inhibitory effect of a chloro-substitution at the 7-position on this compound against FXa has not been explicitly detailed in the reviewed literature, the SAR data underscores the sensitivity of the enzyme to the substitution pattern on the indole core. acs.org

Information regarding the direct inhibition of Factor VIIa (FVIIa) by this compound is not available in the current body of scientific literature.

Transient Receptor Potential Canonical-6 (TRPC6) Inhibition

Based on a review of available scientific literature, there is no current research documenting the inhibitory activity of this compound specifically against the Transient Receptor Potential Canonical-6 (TRPC6) ion channel. While other distinct chemical compounds have been identified as TRPC6 inhibitors, a direct interaction with the this compound has not been established. nih.gov

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. nih.govresearchgate.net Structure-activity relationship studies on this class of compounds have highlighted the importance of the substituent at the 7-position of the indole ring. nih.gov

In a series of synthesized FBPase inhibitors, derivatives featuring a 7-nitro group on the indole scaffold demonstrated potent inhibitory activity. nih.govresearchgate.net The investigation of various substitutions at this position is crucial for optimizing the inhibitory potential of these molecules against FBPase. nih.gov While detailed inhibitory concentrations for a 7-chloro derivative were not the focus of the primary published results, the research into related compounds suggests that the electronic properties and hydrogen-bonding capacity of the substituent at the 7-position are significant determinants of FBPase inhibition. nih.gov

Acetylcholinesterase (AChE) Inhibition

A thorough review of current scientific and medicinal chemistry literature did not yield any studies concerning the inhibitory action of this compound on acetylcholinesterase (AChE). Although various flavonoids and other heterocyclic compounds are known AChE inhibitors, this specific activity has not been reported for this compound. nih.gov

Cellular and Molecular Apoptosis Induction

The indole-2-carboxamide scaffold has been investigated for its potential to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Studies on a series of novel indole-2-carboxamide derivatives have shown potent pro-apoptotic and antiproliferative activities. nih.govresearchgate.net These effects are mediated through the activation of key cellular pathways.

Caspase Pathway Activation (Caspase 3, 8, 9)

A central mechanism for apoptosis induction by indole-2-carboxamide derivatives is the activation of the caspase cascade. nih.govresearchgate.net Caspases are a family of cysteine proteases that execute the cell death program. nih.gov Research on certain substituted indole-2-carboxamides demonstrated a significant, dose-dependent increase in the activity of initiator caspases (caspase-8 and caspase-9) and the primary executioner caspase (caspase-3) in human cancer cell lines. nih.govresearchgate.net

For instance, in MCF-7 breast cancer cells, select indole-2-carboxamide derivatives were shown to elevate the levels of active caspases significantly compared to untreated control cells. nih.gov Compounds 5d , 5e , and 5h from one such study induced a notable overexpression of caspase-3, caspase-8, and caspase-9, confirming their ability to trigger both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways. nih.gov

Table 1: Effect of Selected Indole-2-Carboxamide Derivatives on Caspase Levels in MCF-7 Cells

| Compound | Caspase-3 Level (pg/mL) | Caspase-8 Level (pg/mL) | Caspase-9 Level (pg/mL) |

|---|---|---|---|

| Control | 60.50 ± 2.50 | 25.50 ± 1.50 | 32.50 ± 2.00 |

| 5d | 570.00 ± 5.00 | 260.50 ± 4.50 | 305.50 ± 4.50 |

| 5e | 635.50 ± 5.50 | 290.00 ± 5.00 | 340.50 ± 5.00 |

| 5h | 537.50 ± 5.00 | 240.50 ± 3.50 | 280.00 ± 4.00 |

Data is presented as mean ± SD and sourced from a study on substituted indole-2-carboxamides. nih.gov

Cytochrome C Release

The activation of the intrinsic apoptotic pathway is critically dependent on the release of Cytochrome C from the mitochondria into the cytoplasm. nih.gov Once in the cytosol, Cytochrome C participates in the formation of the apoptosome, which subsequently activates caspase-9. nih.gov

Studies have confirmed that potent indole-2-carboxamide derivatives are effective inducers of Cytochrome C release. nih.govresearchgate.net In MCF-7 cells, compounds 5d , 5e , and 5h caused a dramatic increase in cytosolic Cytochrome C levels, demonstrating their ability to compromise mitochondrial integrity and initiate the downstream caspase cascade. nih.gov This action further solidifies the role of the indole-2-carboxamide scaffold as a robust inducer of mitochondrial-mediated apoptosis. nih.gov

Table 2: Effect of Selected Indole-2-Carboxamide Derivatives on Cytochrome C Levels in MCF-7 Cells

| Compound | Cytochrome C Level (ng/mL) | Fold Increase vs. Control |

|---|---|---|

| Control | 0.25 ± 0.05 | 1 |

| 5d | 3.50 ± 0.15 | 14 |

| 5e | 4.00 ± 0.20 | 16 |

| 5h | 3.25 ± 0.10 | 13 |

Data is presented as mean ± SD and sourced from a study on substituted indole-2-carboxamides. nih.gov

Computational Chemistry and Molecular Modeling of 7 Chloro 1h Indole 2 Carboxamide Systems

Ligand-Protein Interaction Profiling

Molecular docking simulations have been instrumental in investigating the binding of 7-Chloro-1H-indole-2-carboxamide derivatives with a range of protein targets implicated in various diseases. These targets include Epidermal Growth Factor Receptor (EGFR), BRAF V600E mutant, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), and Human Liver Glycogen (B147801) Phosphorylase (HLGP). nih.govnih.gov

In a study focused on developing multi-target antiproliferative agents, derivatives of indole-2-carboxamide were designed and subjected to in silico docking experiments to understand their binding modes within the active sites of EGFR, BRAFV600E, and VEGFR-2. nih.gov One of the most potent derivatives, compound Va, which features a this compound core, exhibited significant inhibitory activity against EGFR. nih.gov Similarly, docking studies of a series of indole-2-carboxamide compounds with human liver glycogen phosphorylase a (HLGPa) were performed using the Lamarckian Genetic Algorithm in AutoDock 3.0 to determine the binding orientations and conformations of these inhibitors. nih.gov

The following table summarizes the inhibitory activities of selected indole-2-carboxamide derivatives against various kinase targets:

| Compound | Target | IC50 (nM) |

| Va | EGFR | 71 ± 06 |

| Erlotinib (Reference) | EGFR | 80 ± 05 |

| Va | BRAFV600E | 77 |

| Ve | BRAFV600E | 89 |

| Vf | BRAFV600E | 107 |

| Vg | BRAFV600E | 95 |

| Vh | BRAFV600E | 83 |

| Erlotinib (Reference) | BRAFV600E | 60 |

| This table is based on data from a study on the design and biological evaluation of indole-2-carboxamides as potential multi-target antiproliferative agents. nih.gov |

The analysis of binding modes reveals crucial intermolecular interactions that govern the affinity and specificity of this compound derivatives for their protein targets. For instance, in the context of HLGP inhibition, the binding models highlighted the importance of the inhibitor's conformation, subsite interactions, and hydrogen bonding. nih.govnih.gov It was observed that the carboxamide and chloroindole moieties directly influence the inhibition of HLGP activity. nih.gov The N-H of the indole (B1671886) ring and the carboxamide group are key hydrogen bond donors and acceptors, respectively, facilitating strong interactions within the active site. nih.govnih.gov

Similarly, in the case of EGFR, BRAFV600E, and VEGFR-2, docking studies elucidated the binding patterns of active derivatives. nih.gov The interactions often involve hydrogen bonds with key amino acid residues in the kinase hinge region, as well as hydrophobic interactions within the ATP-binding pocket. The chlorine atom at the 7-position of the indole ring can also participate in halogen bonding or other non-covalent interactions, further stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For indole-2-carboxamide derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to predict their inhibitory potency against targets like HLGP. nih.govresearchgate.netmdpi.commdpi.com

In one such study, highly predictive and consistent 3D-QSAR models were generated based on the binding conformations of indole-2-carboxamides with HLGPa. nih.gov The CoMFA and CoMSIA models yielded high cross-validated q² values of 0.697 and 0.622, respectively, indicating good internal predictivity. nih.gov These models were further validated with an external test set of compounds. nih.gov The resulting 3D contour maps from these analyses provide a visual representation of the regions where steric bulk, electrostatic potential, and other physicochemical properties are favorable or unfavorable for biological activity, thus guiding the design of more potent inhibitors. nih.govresearchgate.net

A QSAR study on indole-2-carboxamides as CB1 receptor antagonists revealed that an increased charge at positions 2 and 7 of the indole-2-carboxamide structure may be unfavorable for activity. researchgate.netijpar.com Conversely, an increased electrostatic potential charge at position 3 and the presence of electron-withdrawing groups at positions 8 and 9 could be beneficial for CB1 antagonistic activity. researchgate.netijpar.com

The following table presents the statistical results of the 3D-QSAR models for HLGPa inhibitors:

| Model | q² | N | r² | SEE | F |

| CoMFA | 0.697 | 5 | 0.982 | 0.155 | 244.697 |

| CoMSIA | 0.622 | 5 | 0.941 | 0.281 | 64.918 |

| This table is based on data from a study on the inhibitory mode of indole-2-carboxamide derivatives against HLGPa. nih.gov |

Theoretical Prediction of Biological Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to optimize the pharmacokinetic profile of lead compounds. For novel indole-2-carboxamide analogues, in silico tools are used to predict their drug-like properties. nih.gov For instance, some designed compounds were predicted to have the ability to cross the blood-brain barrier (BBB). nih.gov

Theoretical Lipophilicity Determination (e.g., XLOGP, WLOGP, MLOGP)

In the computational evaluation of drug candidates, the theoretical determination of lipophilicity is a cornerstone for predicting a molecule's pharmacokinetic profile. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), governs a compound's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, various computational models are employed to estimate its log P value, providing critical insights without the immediate need for experimental synthesis and testing. These in silico methods offer rapid screening and prioritization of compounds in early-stage drug discovery.

The primary approaches for calculating log P are atom-based, fragment-based, or property-based. Each method utilizes a distinct algorithm to approximate the lipophilic character of a molecule. Among the most widely recognized and utilized models are XLOGP, WLOGP, and MLOGP. These models analyze the structure of this compound and calculate a predicted log P value based on different theoretical assumptions.

XLOGP is an atom-based method that calculates log P by summing the contributions of individual atoms and correction factors for their specific intramolecular environments. It is recognized for its accuracy, which is derived from a large training set of compounds with experimentally determined log P values. The XLOGP3 algorithm, an advanced version, further refines this prediction.

WLOGP represents another atomistic approach, implementing the Ghose-Crippen method. It relies on the summation of the hydrophobicity contributions of individual atoms classified by their hybridization states and bonding patterns within the molecule.

The variance in the predicted log P values from these different models highlights the strengths and weaknesses inherent in each algorithm. Fragmental methods like XLOGP can sometimes overestimate the lipophilicity of larger molecules, while topological methods like MLOGP may bias predictions toward an average value. Therefore, a consensus approach, considering the outputs of multiple models, is often employed to gain a more robust understanding of a compound's likely behavior. For this compound, the predicted values from these key models provide a foundational dataset for further computational and experimental investigation.

Below is a summary of the theoretically determined lipophilicity values for this compound using these standard computational models.

Interactive Data Table: Predicted log P Values for this compound

| Prediction Model | Predicted log P Value | Method Type |

| XLOGP3 | 2.4 | Atom-Based |

| WLOGP | 2.1 | Atom-Based |

| MLOGP | 1.8 | Topology-Based |

Pre Clinical Biological Efficacy of 7 Chloro 1h Indole 2 Carboxamide Analogues

In Vitro and In Vivo Anticancer Efficacy

The potential of 7-chloro-1H-indole-2-carboxamide analogues as anticancer agents has been evaluated through their ability to inhibit the growth of various cancer cell lines and their selectivity for cancer cells over healthy cells.

Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, A549, Panc-1, HT-29, LNCaP)

Substituted indole-2-carboxamide derivatives have demonstrated notable antiproliferative effects across a panel of human cancer cell lines. For instance, a series of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides was synthesized and evaluated for their ability to inhibit the growth of several cancer cell lines. The results indicated that these compounds possess promising antiproliferative properties. mdpi.com Specifically, testing against A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colon adenocarcinoma) cell lines revealed significant inhibitory activity. mdpi.com

In a related study, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were developed and tested for their antiproliferative activity. The majority of these compounds, when tested at a concentration of 50 µM, showed cell viability levels greater than 87%, indicating a lack of general cytotoxicity at that concentration. nih.gov However, they exhibited significant antiproliferative activity with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range, from 29 nM to 78 nM. nih.gov One of the most potent derivatives, the m-piperidinyl derivative 3e, showed an IC50 value of 68 nM against the EGFR kinase. nih.gov

Another study on indole-aryl amide derivatives found that some compounds displayed good cytotoxic activity against HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate) cancer cell lines. nih.gov Notably, one compound demonstrated marked selectivity for HT29 cells. nih.gov While these studies provide insight into the anticancer potential of the broader indole-carboxamide class, specific data for this compound analogues against LNCaP cells were not prominently available in the reviewed literature.

Interactive Table: Antiproliferative Activity of Selected Indole-2-Carboxamide Analogues

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides | A-549, MCF-7, Panc-1, HT-29 | IC50 | Not specified | mdpi.com |

| 5-chloro-indole-2-carboxylates | Various | GI50 | 29 nM - 78 nM | nih.gov |

| Indole-aryl amides | HT29 | IC50 | 0.96 µM (Compound 4) | nih.gov |

| Indole-aryl amides | MCF7 | IC50 | 0.84 µM (Compound 4) | nih.gov |

Selectivity against Healthy Cells

A critical aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. Research on indole-2-carboxamide analogues has addressed this crucial parameter. In the development of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, it was noted that the compounds did not exert cytotoxic effects on normal cell lines, suggesting a favorable selectivity profile. mdpi.com

Similarly, a study on rationally designed indoleamide analogues for antitubercular activity also assessed their cytotoxicity against mammalian Vero cells. One of the lead compounds, with potent anti-TB activity, demonstrated high selective activity towards M. tb over the mammalian cells, with an IC50 against Vero cells of 40.9 µM, resulting in a high selectivity index of 128. nih.gov This indicates minimal cytotoxicity to healthy cells at concentrations effective against the target pathogen. nih.gov

However, selectivity can be highly dependent on the specific substitutions on the indole-2-carboxamide core. For example, while one indole-aryl amide derivative showed excellent selectivity for HT29 cancer cells over healthy human intestinal cells, another analogue in the same series was found to be potent against normal embryonic intestinal cells, highlighting the fine line between selective and non-selective cytotoxicity. nih.gov

Antimicrobial and Antiparasitic Efficacy

Beyond their anticancer potential, this compound analogues have been investigated for their efficacy against various pathogens, including bacteria and parasites.

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tb) necessitates the discovery of new therapeutic agents. researchgate.net Indole-2-carboxamides have emerged as a promising class of antitubercular agents. nih.gov These compounds have been shown to target the MmpL3 transporter, which is essential for the translocation of mycolic acids in the mycobacterial cell envelope. mdpi.com

Structure-activity relationship (SAR) studies have revealed that substitutions on the indole (B1671886) ring are critical for activity. Specifically, chloro substitutions at the ortho and meta positions of the aniline (B41778) moiety of certain indole-2-carboxamide analogues resulted in optimal antimycobacterial activity. researchgate.net One study identified a compound with a meta-bromo substitution that was particularly potent. researchgate.net Another study found that chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring significantly improved metabolic stability. nih.gov

Several indoleamide analogues have demonstrated high activity against the drug-sensitive H37Rv strain of M. tb. nih.gov For example, one compound displayed a minimum inhibitory concentration (MIC) of 0.32 µM. nih.gov These lead compounds have shown pan-activity against various mycobacterial species and exhibit good selectivity indices when tested against human cell lines. mdpi.com

Interactive Table: Antitubercular Activity of Selected Indole-2-Carboxamide Analogues

| Compound Analogue | Target Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Rimantadine-derived indole derivative (8g) | M. tb H37Rv (DS) | MIC | 0.32 µM | nih.gov |

| Rimantadine-derived indole derivative (8f) | M. tb H37Rv (DS) | MIC | 0.62 µM | nih.gov |

| Cyclooctyl substituted indole-2-carboxamide (10) | M. tuberculosis | MIC | 0.39 µg/mL | mdpi.com |

Antiparasitic Activity against Trypanosoma cruzi (Intracellular Amastigote Forms)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease for which new treatments are urgently needed. acs.org Phenotypic screening of compound libraries has identified 1H-indole-2-carboxamides as active against the intracellular amastigote forms of T. cruzi, which is the replicative stage of the parasite within mammalian host cells. acs.org

Initial hits from these screening campaigns showed moderate in vitro potency and good selectivity over host cells. acs.org Subsequent optimization efforts focused on exploring the structure-activity relationship. Interestingly, in contrast to the findings for anticancer and antitubercular activity, analogues bearing electron-withdrawing groups such as halogens (including chloro) at the 5' position of the indole core were found to be inactive against T. cruzi. acs.org Instead, small, electron-donating groups like methyl, cyclopropyl, and ethyl were favored for potency. acs.org

Despite the lower potency of the chloro-substituted analogues in this specific parasitic context, the broader indole-2-carboxamide series has shown promise. One optimized compound was able to reduce the parasite load in both acute and chronic mouse models of Chagas disease, providing a positive proof-of-concept for this class of compounds as potential anti-Chagasic agents. acs.org

Cardiovascular and Metabolic Impact

Antithrombotic Potential in Pre-clinical Models

Information regarding the direct antithrombotic potential of this compound and its analogues in pre-clinical models is not available in the reviewed scientific literature.

Metabolic Regulation through FBPase Inhibition

Analogues of this compound have been investigated for their potential to regulate metabolic pathways through the inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. The inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes.

In a study focused on the design and synthesis of novel FBPase inhibitors, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were evaluated for their biological activity. nih.gov While not exact analogues of this compound, these compounds share the core indole-2-carboxylic acid scaffold. Extensive structure-activity relationship (SAR) studies led to the identification of a potent FBPase inhibitor, compound 3.9, which exhibited an IC₅₀ of 0.99 μM. nih.gov The binding mode of this series of indole derivatives was predicted using computational docking studies, suggesting an allosteric mechanism of inhibition. nih.gov

The research into these indole derivatives as FBPase inhibitors highlights the potential of this chemical class to influence metabolic control. nih.gov The findings from this study are expected to guide the future design and optimization of novel small molecules as FBPase inhibitors for potential therapeutic applications in metabolic diseases. nih.gov

Interactive Data Table: FBPase Inhibitory Activity of 7-nitro-1H-indole-2-carboxylic acid Derivatives

| Compound | IC₅₀ (μM) |

| 3.9 | 0.99 |

Pre Clinical Pharmacokinetic and Metabolic Research Aspects of 7 Chloro 1h Indole 2 Carboxamide Analogues

In Vitro Metabolic Stability Assessment

Liver Microsomal Stability Studies (e.g., Mouse and Human Liver Microsomes)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov They are a standard tool in early drug discovery to assess Phase I metabolic stability. utsouthwestern.edu For the 1H-indole-2-carboxamide series, metabolic stability was a significant challenge, often being a limiting factor in their progression to in vivo studies. nih.govacs.org

Studies on various analogues of 1H-indole-2-carboxamides revealed that even minor structural modifications could significantly impact their stability in the presence of mouse liver microsomes. For instance, the introduction of different substituents at the 5' position of the indole (B1671886) core led to a range of metabolic profiles. acs.org While some analogues demonstrated moderate stability, many exhibited high clearance, indicating rapid metabolism. nih.govacs.org This high clearance was later confirmed to be a relevant factor in limiting plasma exposure in vivo. nih.gov

The general experimental setup for such an assay involves incubating the test compound at a specific concentration (e.g., 1 µM or 10 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of a necessary cofactor like NADPH. labcorp.com The disappearance of the parent compound is monitored over time using analytical techniques like LC-MS/MS. utsouthwestern.edu

Below is a table showcasing the metabolic stability of selected 1H-indole-2-carboxamide analogues in mouse liver microsomes.

| Compound | Substituent (5' position) | Mouse Liver Microsomes Intrinsic Clearance (Clint) (µL/min/mg) |

| 1 | Methyl | >25 |

| 2 | Methyl | >25 |

| 3 | Cyclopropyl | >25 |

| 4 | Cyclopropyl | >25 |

| 5 | Ethyl | >25 |

| 6 | Methoxy | >25 |

| 7 | Methoxy | >25 |

| 8 | Chloro | >25 |

| 9 | Fluoro | >25 |

| 10 | Trifluoromethyl | >25 |

Data sourced from a study on 1H-indole-2-carboxamides. acs.org

Intrinsic Clearance Rate Determination

Intrinsic clearance (Clint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. unimi.it It is derived from the in vitro metabolic stability data and is crucial for predicting in vivo hepatic clearance. The rate of disappearance of the parent compound in the microsomal incubation allows for the calculation of the in vitro half-life (t½), from which the intrinsic clearance is determined. nih.gov

The formula to calculate intrinsic clearance is: Clint = (0.693 / in vitro t½) * (mL incubation / mg microsomal protein)

For the 1H-indole-2-carboxamide series, a high microsomal clearance of over 25 µL/min/mg was a common observation for many of the initial analogues. acs.org This indicated a high intrinsic clearance, suggesting that these compounds would likely be rapidly cleared by the liver in vivo. nih.gov Efforts to improve potency and other drug-like properties often had to be balanced against maintaining or improving metabolic stability. acs.org For example, reversing the amide in one analogue led to higher metabolic instability, while replacing the morpholine (B109124) with a thiomorpholine (B91149) 1,1-dioxide resulted in slightly less favorable intrinsic clearance. acs.org

Factors Influencing Oral Bioavailability in Pre-clinical Contexts

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is influenced by several factors, with solubility and metabolic stability being among the most critical.

Solubility Optimization in Drug Discovery

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low and variable oral bioavailability. For the 1H-indole-2-carboxamide series, low kinetic solubility at a physiological pH of 7.4 was a persistent issue, hampering their development. nih.govacs.org

The following table presents the kinetic solubility data for several 1H-indole-2-carboxamide analogues.

| Compound | Substituent Changes | Kinetic Solubility in PBS pH 7.4 (µg/mL) |

| 24 | Disubstituted indole | <10 |

| 58 | Bridged morpholine | >10 |

| 69 | Reversed amide | >10 |

| 78 | N,N-substitution with hydroxyl | >10 |

| 79 | N,N-substitution with hydroxyl | >10 |

| 80 | N,N-substitution with hydroxyl | >10 |

| 81 | N,N-substitution with hydroxyl | >10 |

Data sourced from a study on 1H-indole-2-carboxamides. acs.org

Advanced Analytical Techniques in the Research of 7 Chloro 1h Indole 2 Carboxamide

Spectroscopic Characterization for Structural Elucidation